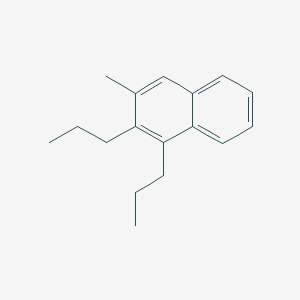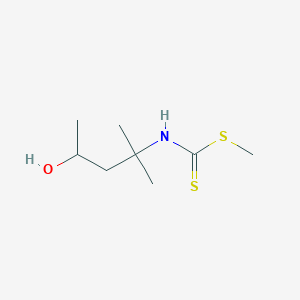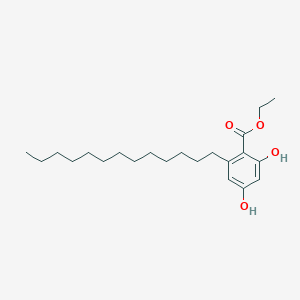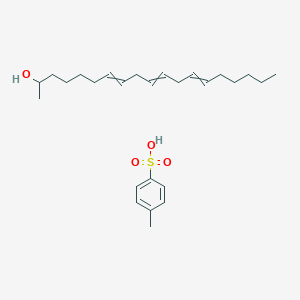
Naphthalene, methyldipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, methyldipropyl- is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, methyldipropyl- typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert solvent like carbon disulfide or nitrobenzene to facilitate the reaction .
Industrial Production Methods
Industrial production of naphthalene derivatives, including naphthalene, methyldipropyl-, often involves the distillation and fractionation of coal tar or petroleum. The crude naphthalene obtained from these processes is further purified and subjected to alkylation reactions to produce the desired derivatives .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, methyldipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones and other oxygenated derivatives.
Reduction: Hydrogenation of naphthalene derivatives can lead to the formation of tetrahydronaphthalene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated compounds.
Reduction: Tetrahydronaphthalene.
Substitution: Nitro, sulfonic, and halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene, methyldipropyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting microbial infections.
Industry: Utilized in the production of dyes, surfactants, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of naphthalene, methyldipropyl- involves its interaction with cellular components. Upon entering the organism, it undergoes metabolic activation to form reactive intermediates, such as epoxides. These intermediates can bind to cellular proteins and DNA, leading to various biological effects. The compound is detoxified and excreted mainly through conjugation with glutathione, glucuronic acid, or sulfate .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, known for its use in mothballs and as a precursor in chemical synthesis.
Methylnaphthalene: Similar in structure but with a methyl group attached to the naphthalene ring.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different arrangement of the fused rings
Uniqueness
Naphthalene, methyldipropyl- is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial processes .
Properties
CAS No. |
61205-41-2 |
|---|---|
Molecular Formula |
C17H22 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
3-methyl-1,2-dipropylnaphthalene |
InChI |
InChI=1S/C17H22/c1-4-8-15-13(3)12-14-10-6-7-11-16(14)17(15)9-5-2/h6-7,10-12H,4-5,8-9H2,1-3H3 |
InChI Key |
UIWABPMJNXNONI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2C=C1C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)

![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)

![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)

